molecular formula C16H9Br2NO2 B2930779 1-Bromonaphthalen-2-yl 5-bromonicotinate CAS No. 313561-71-6

1-Bromonaphthalen-2-yl 5-bromonicotinate

Cat. No.: B2930779
CAS No.: 313561-71-6
M. Wt: 407.061
InChI Key: BNTJJWLYBKCFOU-UHFFFAOYSA-N
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Description

1-Bromonaphthalen-2-yl 5-bromonicotinate is a brominated aromatic ester compound comprising a naphthalene moiety substituted with bromine at the 1-position and a 5-bromonicotinate ester group at the 2-position. The brominated naphthalene group may confer distinct physicochemical properties, including increased lipophilicity and stability compared to simpler aromatic esters.

Properties

IUPAC Name

(1-bromonaphthalen-2-yl) 5-bromopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Br2NO2/c17-12-7-11(8-19-9-12)16(20)21-14-6-5-10-3-1-2-4-13(10)15(14)18/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTJJWLYBKCFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromonaphthalen-2-yl 5-bromonicotinate can be synthesized through a series of chemical reactions involving the bromination of naphthalene and nicotinic acid derivatives. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst, a boronic acid or ester, and a halide substrate under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Bromonaphthalen-2-yl 5-bromonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.

    Coupling Reactions: It can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Boronic Acids/Esters: React with the brominated compound in the presence of a palladium catalyst.

    Nucleophiles: Employed in substitution reactions to replace bromine atoms with other functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-Bromonaphthalen-2-yl 5-bromonicotinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromonaphthalen-2-yl 5-bromonicotinate involves its interaction with molecular targets and pathways within a given system. For instance, in coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and transmetalation steps. The specific molecular targets and pathways depend on the context of its application, such as its role in biological systems or chemical reactions .

Comparison with Similar Compounds

Nicergoline (10-Methoxy-1,6-dimethylergoline-8β-methanol 5-bromonicotinate)

  • Molecular Formula : C₂₄H₂₆BrN₃O₃ .
  • Key Features : Incorporates an ergoline alkaloid-derived backbone with a methoxy group and methyl substitutions. This complex structure enables its pharmacological activity as a peripheral vasodilator and cognitive enhancer .
  • Therapeutic Use : Clinically used for cerebrovascular disorders .

tert-Butyl 5-bromonicotinate

  • Molecular Formula: C₁₀H₁₂BrNO₂ .
  • Key Features : A simple ester with a tert-butyl group, enhancing steric protection of the carboxylic acid moiety. Primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research .

Benzyl 5-bromonicotinate

  • Molecular Formula: C₁₃H₁₀BrNO₂ .
  • Key Features : Features a benzyl group, offering moderate lipophilicity. Used in industrial and scientific research contexts, though specific therapeutic applications are undocumented .

This compound

  • Inferred Molecular Formula: C₁₆H₉Br₂NO₂ (based on structural analysis).
  • Its dual bromination may enhance electrophilic reactivity, making it suitable for cross-coupling reactions in synthetic chemistry.

Data Table: Comparative Analysis of 5-Bromonicotinate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Therapeutic/Research Use Key References
Nicergoline C₂₄H₂₆BrN₃O₃ 484.39 Ergoline backbone, methoxy, ester Peripheral vasodilator
tert-Butyl 5-bromonicotinate C₁₀H₁₂BrNO₂ 258.12 tert-Butyl ester Synthetic intermediate
Benzyl 5-bromonicotinate C₁₃H₁₀BrNO₂ 292.13 Benzyl ester Industrial research
This compound C₁₆H₉Br₂NO₂ (inferred) 409.06 Brominated naphthalene, ester Research (potential synthetic use) N/A*

Biological Activity

1-Bromonaphthalen-2-yl 5-bromonicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromonaphthalene moiety and a bromonicotinate group. The molecular formula is C12H8Br2N2O2C_{12}H_{8}Br_{2}N_{2}O_2, and it has a molecular weight of approximately 343.01 g/mol. The compound's structure can be represented as follows:

Structure C12H8Br2N2O2\text{Structure }\text{C}_{12}\text{H}_{8}\text{Br}_{2}\text{N}_{2}\text{O}_{2}

Pharmacological Properties

This compound exhibits several pharmacological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. In vitro studies indicate significant inhibition of growth for Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of cell cycle progression.
  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, possibly by inhibiting oxidative stress pathways.

The biological activity of this compound is believed to involve several mechanisms:

  • Receptor Interaction : It may act as an antagonist or modulator at specific neurotransmitter receptors, contributing to its neuroprotective effects.
  • Enzyme Inhibition : The compound has been noted to inhibit certain cytochrome P450 enzymes, which are crucial in drug metabolism, indicating potential drug-drug interaction risks.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various bromonaphthalene derivatives, including this compound. Results showed:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus.

Study 2: Anticancer Activity

In another study focusing on cancer cell lines, the compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The results indicated:

Cell LineIC50 (µM)
MCF-725
HeLa30

These findings suggest that this compound has promising anticancer properties.

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